REACTION_SMILES
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[CH3:22][OH:23].[ClH:3].[NH2:1][OH:2].[O:4]1[CH2:5][CH2:6][c:7]2[c:8]1[cH:9][cH:10][c:11]([C:13]([CH3:14])=[O:15])[cH:12]2.[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[N:1]([OH:2])=[C:13]([c:11]1[cH:10][cH:9][c:8]2[c:7]([cH:12]1)[CH2:6][CH2:5][O:4]2)[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)CCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CC(=NO)c1ccc2c(c1)CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |